molecular formula C20H26N2O6S B5074765 N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B5074765
M. Wt: 422.5 g/mol
InChI Key: IIMPFCJLZJQBOK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains two aromatic rings, one with two methoxy (OCH3) groups and the other with a single methoxy group. It also has a methylsulfonyl (SO2CH3) group and a glycinamide (NH2CH2CO) group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate aromatic compounds. The methoxy groups could be introduced using a methylation reaction, possibly with dimethyl sulfate or methyl iodide. The methylsulfonyl group could be introduced using methane sulfonyl chloride. The glycinamide group could be introduced in the final step, possibly through a reaction with glycine or a glycine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic rings would contribute to the compound’s rigidity and planarity, while the methoxy, methylsulfonyl, and glycinamide groups would add to its polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the methoxy groups could be demethylated under certain conditions. The methylsulfonyl group could potentially be replaced by other groups through nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups would likely make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

Future Directions

The study of this compound could potentially yield interesting results, particularly if it shows biological activity. Future research could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-26-17-8-5-15(6-9-17)11-12-21-20(23)14-22(29(4,24)25)16-7-10-18(27-2)19(13-16)28-3/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMPFCJLZJQBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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